molecular formula C24H24N4O2S B2353734 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-62-5

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2353734
CAS No.: 537668-62-5
M. Wt: 432.54
InChI Key: KNODUUNQICMABS-UHFFFAOYSA-N
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Description

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • The compound is used in the synthesis of 5H-pyrimido[5,4-b]indole derivatives, as described by Shestakov et al. (2009) and Kaptı et al. (2016). These studies highlight the formation of various derivatives through reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides.

Chemical Reactions and Properties

  • The compound is involved in alkylation and ring closure reactions, producing structurally diverse compounds. Roman (2013) discusses its role in generating libraries of compounds through different types of alkylation.

Biological Activity

  • Several studies have investigated the biological activities of related compounds. For instance, Romeo et al. (2001) synthesized derivatives for potential use as ligands in cloned adrenergic receptors. Bhandari et al. (2010) explored analogs for anti-inflammatory applications.

Structural Characterization

Therapeutic Potential

  • The therapeutic potential of structurally similar compounds is a key area of research. For example, Severina et al. (2019) examined the anticonvulsant activity of certain derivatives, while Nakajima et al. (2012) focused on designer drugs in the context of forensic toxicology.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c29-20(27-14-8-1-2-9-15-27)16-31-24-26-21-18-12-6-7-13-19(18)25-22(21)23(30)28(24)17-10-4-3-5-11-17/h3-7,10-13,25H,1-2,8-9,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNODUUNQICMABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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